6-chloro-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1H-indole
Overview
Description
6-chloro-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1H-indole is a useful research compound. Its molecular formula is C15H18ClN3O and its molecular weight is 291.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.1138399 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photochromism Properties
A novel spiro[indoline-naphthaline]oxazine derivative exhibited excellent photochromism properties in different solvents. This derivative, synthesized and structurally characterized, showcases the potential of utilizing indole derivatives in the development of photoresponsive materials (Li et al., 2015).
Potential Treatment of Cognitive Disorders
Several indole derivatives, including the mentioned compound, have been synthesized and evaluated for their affinity and selectivity towards the 5-HT6 receptor. This research aimed at identifying potential ligands for the treatment of cognitive disorders. The findings indicate the relevance of indole derivatives in developing therapeutic agents for cognitive impairments (Nirogi et al., 2016).
Serotonin 6 (5-HT6) Receptor Antagonism
The optimization of indole derivatives as serotonin 6 (5-HT6) receptor antagonists led to the identification of compounds with high affinity and selectivity, showing promise for the treatment of Alzheimer's disease. These compounds, through preclinical efficacy and selectivity studies, demonstrate the potential for developing new treatments for cognitive disorders (Nirogi et al., 2017).
Synthesis of Ziprasidone
The synthesis process of Ziprasidone, an antipsychotic medication, involves intermediate compounds related to the specified chemical structure. This highlights the utility of indole derivatives in pharmaceutical manufacturing and the synthesis of complex therapeutic molecules (Yi et al., 2010).
Antimicrobial Activities
Indole derivatives, incorporating triazole scaffolds and attached to piperidine, morpholine, or piperazine moieties, have shown significant antimicrobial activities. This research supports the potential of indole-based compounds in the development of new antibacterial and antifungal agents (Aouad, 2017).
Properties
IUPAC Name |
2-(6-chloroindol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-17-6-8-18(9-7-17)15(20)11-19-5-4-12-2-3-13(16)10-14(12)19/h2-5,10H,6-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXHEJRDTBKWKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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